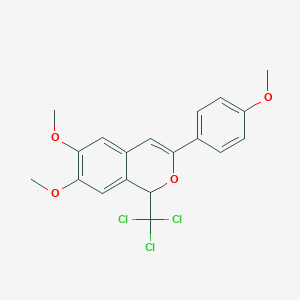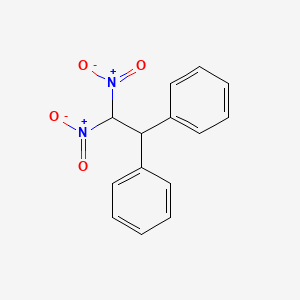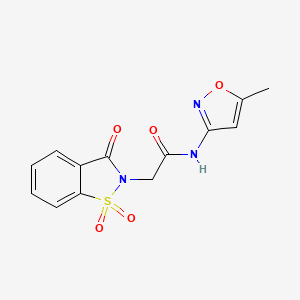![molecular formula C15H20N2O3S B5168708 [2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that belongs to the family of imidazole derivatives. BIM has been extensively studied for its potential applications in medicinal chemistry, particularly in cancer research.
Wirkmechanismus
The mechanism of action of [2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes, including AKT, ERK, and JNK, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to have a protective effect on the heart, making it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol is its potent anti-cancer activity against various types of cancer cells. This compound is also relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of [2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol. One potential direction is to optimize the synthesis method of this compound to improve its purity and yield. Another potential direction is to explore the potential applications of this compound in combination therapy with other chemotherapy drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesemethoden
The synthesis of [2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol involves the reaction of 2-(benzylsulfonyl)-1-butyl-1H-imidazole with methanol in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 125-127°C. The purity of this compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol has been extensively studied for its potential applications in cancer research. Several studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(2-benzylsulfonyl-3-butylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-3-9-17-14(11-18)10-16-15(17)21(19,20)12-13-7-5-4-6-8-13/h4-8,10,18H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVRUDEAUNPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)

![4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
